tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carbonochloridoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction can be summarized as follows:
Starting Material: Tert-butyl 2-methylpiperazine-1-carboxylate
Chlorinating Agent: Thionyl chloride or oxalyl chloride
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperazine ring, followed by chlorination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Reduction: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating (25-50°C)
Hydrolysis: Acidic or basic aqueous solutions, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature (0-5°C)
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The carbonochloridoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction can lead to the formation of various products depending on the nature of the nucleophile. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
- Tert-butyl (2S)-4-carbonochloridoyl-2-ethylpiperazine-1-carboxylate
- Tert-butyl (2S)-4-carbonochloridoyl-2-phenylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group provides steric protection, while the carbonochloridoyl group offers a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUEQDNAAGMNY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.